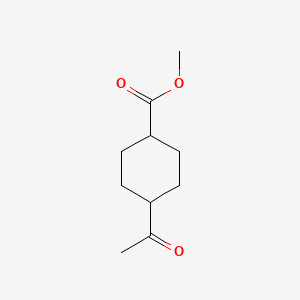
(Methyl(diphenyl)silyl)formic acid
Vue d'ensemble
Description
(Methyl(diphenyl)silyl)formic acid (CAS# 18414-58-9) is a useful reagent for organic synthesis . It has a molecular weight of 242.35 and a molecular formula of C14H14O2Si .
Molecular Structure Analysis
The compound’s IUPAC name is [methyl (diphenyl)silyl]formic acid . Its InChI code is 1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
(Methyl(diphenyl)silyl)formic acid has a molecular weight of 242.35 and a molecular formula of C14H14O2Si . It has a covalently-bonded unit count of 1, a heavy atom count of 17, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .Applications De Recherche Scientifique
Catalytic Hydrogen Production
Catalytic Activity in Hydrogen Production : Formic acid is recognized for its role as a liquid organic hydrogen carrier that releases hydrogen on demand using catalysts. Supported metal complexes have shown promise in enhancing the catalytic activity for hydrogen production from formic acid decomposition. Notably, Ru and Ir supported metal complexes may exceed the activity of homogeneous catalysts, with non-noble metal-based complexes also demonstrating significant performance (Bulushev, 2021).
Material Science and Engineering
Organic Acids in Stimulation Operations : The application of organic acids, including formic acid, in stimulation operations for oil and gas extraction has been explored. Formic acid, due to its less corrosive nature compared to hydrochloric acid, is preferred in certain high-temperature applications and formation-damage removal processes. The interplay between organic acids and mineral dissolution, particularly in enhancing solubility and reducing corrosion, underscores their significance in industrial applications (Alhamad et al., 2020).
Energy and Environmental Applications
CO2 Hydrogenation to Formic Acid/Formate : The hydrogenation of CO2 to formic acid/formate, a liquid hydrogen carrier, is a critical process for achieving renewable and decarbonized energy supplies. Heterogeneous catalysts, especially nanostructured and single-atom catalysts based on noble metals, play a pivotal role in this process. This area of research aims at constructing efficient catalysts for CO2 conversion, highlighting the importance of metal dispersion, electron density, and the catalyst's surface properties in enhancing catalytic activity (Sun et al., 2021).
Propriétés
IUPAC Name |
[methyl(diphenyl)silyl]formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZJTJGZAGJOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267093 | |
| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Methyl(diphenyl)silyl)formic acid | |
CAS RN |
18414-58-9 | |
| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18414-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)